Nantradol hydrochloride
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Overview
Description
Levonantradol hydrochloride or l-Nantradol hydrochloride , is an analog of delta (9)-tetrahydrocannabinol (THC). It shares structural similarities with THC, a well-known compound found in cannabis. Levonantradol acts as a potent anti-analgesic agent .
Preparation Methods
Reaction Conditions:: The specific reaction conditions for Nantradol hydrochloride synthesis remain proprietary. Researchers have likely optimized these conditions to achieve high yields and purity.
Industrial Production:: Industrial-scale production methods for this compound are not widely documented. Typically, pharmaceutical companies closely guard such information due to commercial interests.
Chemical Reactions Analysis
Types of Reactions:: Nantradol hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidative processes may modify its structure.
Reduction: Reduction reactions can alter functional groups.
Substitution: Substituting specific atoms or groups can lead to derivatives.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired modifications. For example:
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: React with appropriate nucleophiles or electrophiles.
Major Products:: The major products formed during these reactions would be Nantradol derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Nantradol hydrochloride finds applications in various fields:
Chemistry: Used as a research tool to study cannabinoid receptors and their ligands.
Biology: Investigated for its effects on pain pathways and neurobiology.
Medicine: Explored for potential therapeutic applications, although clinical use remains limited.
Industry: May have applications in drug development and pain management.
Mechanism of Action
The exact mechanism by which Nantradol exerts its effects is not fully elucidated. it likely involves interactions with cannabinoid receptors (CB₁ and CB₂) in the endocannabinoid system. Activation of these receptors modulates pain perception, inflammation, and other physiological processes.
Comparison with Similar Compounds
Nantradol hydrochloride stands out due to its unique structure and anti-analgesic properties. While it shares similarities with THC, its distinct features set it apart.
Similar Compounds::Delta (9)-Tetrahydrocannabinol (THC): The well-known psychoactive compound found in cannabis.
Nabilone: Another synthetic cannabinoid used for antiemetic and analgesic purposes.
Properties
CAS No. |
65511-42-4 |
---|---|
Molecular Formula |
C27H36ClNO4 |
Molecular Weight |
474.0 g/mol |
IUPAC Name |
[(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-(5-phenylpentan-2-yloxy)-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate;hydrochloride |
InChI |
InChI=1S/C27H35NO4.ClH/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25;/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3;1H/t17?,18-,21+,23-,24+;/m0./s1 |
InChI Key |
NSOGAHPJIFTUHV-DVTLTWPTSA-N |
SMILES |
CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl |
Canonical SMILES |
CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
levonantradol nantradol nantradol hydrochloride nantradol hydrochloride (6S-(3(S*), 6alpha,6aalpha,9alpha,10abeta))-isomer nantradol hydrochloride, (3(R*),6alpha,6aalpha,9alpha,10abeta)-(+)-isomer nantradol, ((3(R*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer nantradol, ((3(S*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer nantradol, (6R-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isomer nantradol, (6S-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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